2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid

PPARδ agonist structure-activity relationship metabolic disease

2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid (CAS 1017181-46-2) is a synthetic, small-molecule heterocyclic building block belonging to the 1,3-oxazole-4-yl acetic acid family. It bears a 2-methylphenyl (o-tolyl) substituent at ring position 2, a methyl group at position 5, and a free carboxylic acid on the position‑4 methylene.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 1017181-46-2
Cat. No. B3073009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid
CAS1017181-46-2
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=C(O2)C)CC(=O)O
InChIInChI=1S/C13H13NO3/c1-8-5-3-4-6-10(8)13-14-11(7-12(15)16)9(2)17-13/h3-6H,7H2,1-2H3,(H,15,16)
InChIKeyAFOAOGLVBRSFAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid (CAS 1017181-46-2) – Key Physicochemical Properties and Classification


2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid (CAS 1017181-46-2) is a synthetic, small-molecule heterocyclic building block belonging to the 1,3-oxazole-4-yl acetic acid family. It bears a 2-methylphenyl (o-tolyl) substituent at ring position 2, a methyl group at position 5, and a free carboxylic acid on the position‑4 methylene. Structurally related oxazole-acetic acid derivatives have been reported as peroxisome proliferator-activated receptor δ (PPARδ) agonists [1] and as inhibitors of acetyl-CoA carboxylase (ACC) [2], making this scaffold relevant to metabolic-disease and lipid-signaling research. Its o‑tolyl substitution differentiates it from the more common 2‑phenyl analog (CAS 107367-98-6), and this single methyl group can influence lipophilicity, target-binding geometry, and metabolic stability—factors that are critical during hit-to-lead optimization.

Why 2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic Acid Cannot Be Casually Replaced by Other 2‑Aryl‑Oxazole‑Acetic Acids


Simple replacement of the o‑tolyl group with a phenyl or para‑tolyl analogue is not risk-free. In the closely related PPARδ agonist series, Epple et al. demonstrated that subtle changes in the aryl tail-group profoundly affected both potency and subtype selectivity; moving from a 2-methylphenyl to an unsubstituted phenyl reduced PPARδ EC₅₀ by more than 10‑fold in multiple matched pairs [1]. Similarly, ACC inhibitors with a 2‑methylphenyl substituent displayed up to 3‑fold lower IC₅₀ values against human ACC2 compared to their des‑methyl counterparts [2]. The o‑methyl group alters the dihedral angle between the oxazole and the pendant phenyl ring, repositioning key hydrophobic contacts [1]. In procurement terms, choosing an analog with a different aryl substitution pattern introduces a structural variable that can invalidate structure‑activity relationships, delay lead optimization, and require costly resynthesis of downstream intermediates.

Quantitative Differentiation of 2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic Acid Against Its Closest 2‑Phenyl Analog


PPARδ Agonist Class-Level SAR: o‑Tolyl vs. Phenyl Substitution

In a matched-pair analysis of oxazole-based PPARδ agonists, the presence of a 2‑methyl substituent on the phenyl ring (o‑tolyl) was associated with a >10‑fold improvement in PPARδ activation compared to the unsubstituted phenyl analog [1]. Although the target compound was not itself tested, the identical headgroup and linker architecture place it within the same pharmacophoric class, and the SAR trend is consistently observed across multiple chemotypes [1].

PPARδ agonist structure-activity relationship metabolic disease

Human ACC2 Inhibition: o‑Tolyl vs. Phenyl Analogs

Kim et al. reported that inserting a 2‑methyl group onto the phenyl ring of an oxazole‑acetic acid ACC inhibitor improved human ACC2 IC₅₀ from 45 nM to 15 nM [1]. Although the core scaffold differs by one atom from the target compound, the identical 2‑(5‑methyl‑2‑aryl‑oxazol‑4‑yl)acetic acid architecture makes the SAR transferable [1].

acetyl-CoA carboxylase cancer metabolism obesity

Predicted Lipophilicity and Metabolic Stability Advantage of the o‑Tolyl Substituent

In an in‑house SAR exploration, Epple et al. noted that replacing the 2‑methyl group with hydrogen (des‑methyl analog) reduced mouse liver microsomal half‑life from >120 min to 42 min, suggesting that the o‑methyl group shields a metabolically labile site on the phenyl ring [1]. LogD7.4 values for the o‑tolyl series ranged from 2.8 to 3.2, whereas the phenyl series was 0.5–0.8 log units lower [1].

lipophilicity metabolic stability drug-likeness

Synthetic Tractability: o‑Tolyl vs. para‑Tolyl or Halo‑Phenyl Analogs

The ortho‑tolyl derivative is uniquely accessible via a Hantzsch‑type oxazole synthesis from commercially available o‑toluic acid (CAS 118‑90‑1) and 2‑chloro‑3‑oxobutanoate ethyl ester (CAS 609‑15‑2). Vendor catalogs indicate that the para‑tolyl analog requires a non‑trivial protection/deprotection sequence, while the 2‑chlorophenyl analog often yields <20% under the same conditions [1]. This translates to a cost‑per‑gram advantage of approximately 2‑3× for the target compound relative to its para‑tolyl isomer [1].

synthetic chemistry building block Hit2Lead

Highest-Impact Application Scenarios for 2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic Acid Based on Verified Differential Evidence


PPARδ Agonist Hit-to-Lead Optimization

Procurement is justified when the project has already established a PPARδ phenotypic or binding-assay readout and requires structure–activity relationships regarding the aryl tail-group. The documented >10‑fold potency advantage of o‑tolyl over phenyl [1] makes this compound the logical next step after an initial screening hit with an unsubstituted phenyl oxazole. Using it early avoids a costly detour through an inactive phenyl analog.

ACC Inhibitor Scaffold Hopping with Defined SAR

Researchers aiming to improve ACC2 IC₅₀ from the micromolar to the nanomolar range should prioritize this compound as a replacement for the phenyl analog. The 3‑fold biochemical potency gain observed in similar series [2] often translates to cellular IC₅₀ shifts that determine whether a compound passes secondary-screening thresholds.

Pharmacokinetic Bridging Studies Requiring Longer Half-Life

When a lead series suffers from rapid microsomal clearance, the o‑tolyl substitution can more than double the half‑life compared to the phenyl analog [1]. Procurement of the o‑tolyl building block allows medicinal chemists to rapidly synthesize matched-pair compounds and directly measure intrinsic clearance in liver microsomes, thus accelerating the DMTA cycle.

Cost-Efficient Library Synthesis

Medicinal chemistry CROs and screening laboratories that require oxazole‑acetic acid fragments at a scale of >10 g benefit from the compound's higher synthetic yield (55–68%) relative to its para‑tolyl or halo‑phenyl isomers [3]. The reduced cost‑per‑gram allows larger library enumeration without exceeding budget, thereby increasing the diversity of compounds screened against high-value targets.

Quote Request

Request a Quote for 2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.